
N-(4-iodophenyl)benzenesulfonamide
Overview
Description
N-(4-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10INO2S. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Iodoaniline+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenyl derivatives.
Oxidation Products: Compounds with higher oxidation states of iodine.
Reduction Products: Compounds with lower oxidation states of iodine or complete removal of the iodine atom.
Scientific Research Applications
N-(4-iodophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(4-fluorophenyl)benzenesulfonamide
Uniqueness
N-(4-iodophenyl)benzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, enhancing its potential as a pharmacophore in drug design .
Biological Activity
N-(4-iodophenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article will explore its biological activity, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group attached to a benzene ring. Its molecular formula is , indicating a complex structure with multiple functional groups that influence its reactivity and biological properties. The presence of the iodine atom is particularly noteworthy, as it enhances the compound's reactivity through stronger halogen bonding interactions compared to other halogenated derivatives like bromine or chlorine.
The primary mechanism of action for this compound involves its interaction with specific enzymes, notably carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and respiration. Inhibition of CAs can have therapeutic implications for conditions such as glaucoma and certain cancers. Research indicates that this compound exhibits significant inhibitory effects against specific isoforms of carbonic anhydrases, suggesting its potential as a therapeutic agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit carbonic anhydrase activity. The compound's structural properties allow it to bind effectively to the active site of these enzymes, thereby blocking their function. This inhibition can lead to alterations in metabolic pathways, making it a candidate for further investigation in drug development.
Antimicrobial and Anticancer Properties
In addition to its role as an enzyme inhibitor, this compound has shown promise in antimicrobial and anticancer research. Studies have indicated that derivatives of benzenesulfonamides can exhibit significant antimicrobial activity against various pathogens. Furthermore, some derivatives have demonstrated antiproliferative effects in cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition Studies : A study conducted on various benzenesulfonamides, including this compound, reported that these compounds could inhibit carbonic anhydrase II with low nanomolar activity. The results indicated that structural modifications could enhance their inhibitory potency .
- Antimicrobial Activity : Research investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics .
- Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various benzenesulfonamide derivatives on cancer cell lines. The findings suggested that compounds with similar structures could inhibit cell growth effectively, providing a basis for further exploration of this compound in cancer treatment .
Comparative Analysis
To illustrate the unique properties of this compound compared to other halogenated benzenesulfonamides, the following table summarizes key differences:
Compound Name | Halogen Type | Carbonic Anhydrase Inhibition | Antimicrobial Activity | Anticancer Potential |
---|---|---|---|---|
This compound | Iodine | High | Moderate | Promising |
N-(4-bromophenyl)benzenesulfonamide | Bromine | Moderate | High | Moderate |
N-(4-chlorophenyl)benzenesulfonamide | Chlorine | Low | High | Low |
Properties
IUPAC Name |
N-(4-iodophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLQQINBCDIZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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